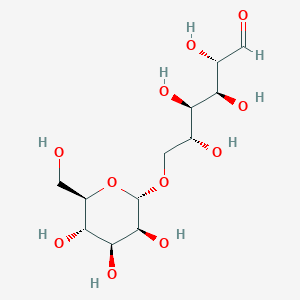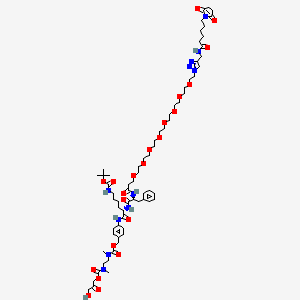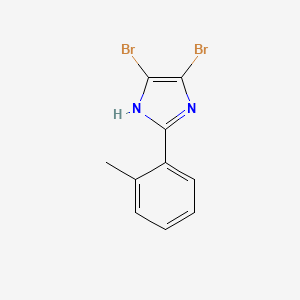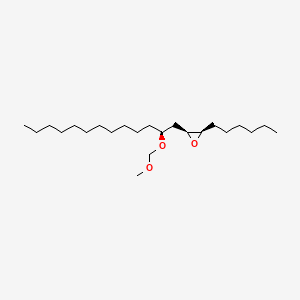![molecular formula C20H14N2O4S B11829032 N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide CAS No. 10128-51-5](/img/structure/B11829032.png)
N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide is an organic compound characterized by its unique molecular structure, which includes a benzoxazinone ring fused to a phenyl group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of Benzoxazinone Ring: The initial step involves the reaction of a suitable phenol derivative with a brominated benzene compound to form a benzoxazinone intermediate.
Sulfonamide Formation: The benzoxazinone intermediate is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Molecular Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl]propionamide
- N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]benzenesulfonamide
- N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide
Uniqueness
N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide is unique due to its specific structural features, such as the presence of both benzoxazinone and benzenesulfonamide moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
10128-51-5 |
|---|---|
Molecular Formula |
C20H14N2O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H14N2O4S/c23-20-16-11-5-6-12-17(16)21-19(26-20)15-10-4-7-13-18(15)22-27(24,25)14-8-2-1-3-9-14/h1-13,22H |
InChI Key |
HFLJZGUOTHQWKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11828964.png)
![tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B11828976.png)


![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B11828986.png)
![1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B11828987.png)
![[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11828997.png)




![[(E)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate](/img/structure/B11829042.png)
